An In-depth Technical Guide to Nisoldipine-d6: Chemical Structure and Properties
An In-depth Technical Guide to Nisoldipine-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Nisoldipine-d6, a deuterated analog of the calcium channel blocker Nisoldipine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.
Chemical Identity and Structure
Nisoldipine-d6 is the isotopically labeled version of Nisoldipine, where six hydrogen atoms have been replaced by deuterium. This labeling is typically on the isobutyl group, which enhances its utility as an internal standard in quantitative bioanalytical assays.
The chemical structure of Nisoldipine-d6 is:
-
IUPAC Name: 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
-
Synonyms: Nisoldipine D6, 3-methyl 5-(2-(methyl-d3)propyl-3,3,3-d3) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[2][3]
The core structure is a 1,4-dihydropyridine ring, which is characteristic of this class of calcium channel blockers.
Physicochemical Properties
The physicochemical properties of Nisoldipine-d6 are crucial for its handling, formulation, and analytical method development. As specific experimental data for the deuterated form is limited, the properties of the parent compound, Nisoldipine, are provided as a close reference. Deuterium substitution has a minimal impact on most bulk physical properties.
Table 1: Physicochemical Properties of Nisoldipine and Nisoldipine-d6
| Property | Nisoldipine-d6 | Nisoldipine |
| CAS Number | 1285910-03-3[2][4] | 63675-72-9 |
| Molecular Formula | C20H18D6N2O6 | C20H24N2O6 |
| Molecular Weight | 394.46 g/mol | 388.42 g/mol |
| Appearance | Solid | Yellow crystalline substance |
| Melting Point | Not explicitly reported | 151-152 °C |
| Solubility | Soluble in Acetonitrile | Practically insoluble in water; Soluble in ethanol; Soluble in DMSO and DMF |
| Purity | ≥95%, ≥99% deuterated forms (d1-d6) | ≥99% |
Mechanism of Action and Signaling Pathway
Nisoldipine, the parent compound of Nisoldipine-d6, is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.
The signaling pathway for Nisoldipine's action is depicted below:
Experimental Protocols
Representative Synthesis of a Dihydropyridine (Hantzsch Synthesis)
The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to produce dihydropyridine rings. A deuterated analog like Nisoldipine-d6 would be synthesized by using a deuterated starting material, in this case, deuterated isobutanol to form the corresponding deuterated β-keto ester.
Reaction Scheme:
Illustrative Protocol:
-
Preparation of Isobutyl-d6 Acetoacetate: React deuterated isobutanol (isobutanol-d6) with diketene to yield isobutyl-d6 acetoacetate.
-
Condensation Reaction: In a round-bottom flask, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), isobutyl-d6 acetoacetate (1 equivalent), and a source of ammonia such as ammonium hydroxide (excess) in a suitable solvent like methanol or ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product, Nisoldipine-d6, may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final crystalline product.
Quantification of Nisoldipine in Human Plasma using LC-MS/MS with Nisoldipine-d6 as an Internal Standard
This protocol describes a typical bioanalytical method for the quantification of Nisoldipine in a biological matrix, utilizing Nisoldipine-d6 to correct for matrix effects and variations in extraction and ionization.
Table 2: LC-MS/MS Parameters for Nisoldipine Analysis
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 40 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Monitored Transitions | Nisoldipine: [M+H]+ → fragment ion(s)Nisoldipine-d6: [M+D]+ → fragment ion(s) |
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation: To a 1 mL aliquot of human plasma, add a known concentration of Nisoldipine-d6 solution (internal standard).
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system and acquire data in the selected reaction monitoring (SRM) mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Nisoldipine to Nisoldipine-d6 against the concentration of Nisoldipine standards. The concentration of Nisoldipine in the plasma samples is then determined from this calibration curve.
Conclusion
Nisoldipine-d6 is an essential tool for the accurate quantification of Nisoldipine in biological matrices. Its synthesis is based on established chemical principles, and its application in analytical methods like LC-MS/MS is critical for pharmacokinetic and drug metabolism studies. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and relevant experimental methodologies for researchers and professionals in the pharmaceutical sciences.
References
- 1. CA2186371A1 - Enhancement of the efficacy of dihydropyridines by deuteration - Google Patents [patents.google.com]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]
